7-[(2-Hydroxyethyl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one 7-[(2-Hydroxyethyl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Brand Name: Vulcanchem
CAS No.: 523991-04-0
VCID: VC0431760
InChI: InChI=1S/C13H13NO4S/c1-7-8-4-10-11(18-6-17-10)5-9(8)14-13(16)12(7)19-3-2-15/h4-5,15H,2-3,6H2,1H3,(H,14,16)
SMILES: CC1=C(C(=O)NC2=CC3=C(C=C12)OCO3)SCCO
Molecular Formula: C13H13NO4S
Molecular Weight: 279.31g/mol

7-[(2-Hydroxyethyl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

CAS No.: 523991-04-0

Main Products

VCID: VC0431760

Molecular Formula: C13H13NO4S

Molecular Weight: 279.31g/mol

7-[(2-Hydroxyethyl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one - 523991-04-0

CAS No. 523991-04-0
Product Name 7-[(2-Hydroxyethyl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Molecular Formula C13H13NO4S
Molecular Weight 279.31g/mol
IUPAC Name 7-(2-hydroxyethylsulfanyl)-8-methyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Standard InChI InChI=1S/C13H13NO4S/c1-7-8-4-10-11(18-6-17-10)5-9(8)14-13(16)12(7)19-3-2-15/h4-5,15H,2-3,6H2,1H3,(H,14,16)
Standard InChIKey BKSRQIVJSSRBNN-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C(=NC2=CC3=C(C=C12)OCO3)O)SCCO
SMILES CC1=C(C(=O)NC2=CC3=C(C=C12)OCO3)SCCO
Canonical SMILES CC1=C(C(=O)NC2=CC3=C(C=C12)OCO3)SCCO
PubChem Compound 2941179
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator